Cas no 2165628-81-7 (trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol)

Trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol is a chiral cyclobutane derivative featuring both an amino and hydroxyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid cyclobutane ring structure enhances stereochemical control, while the 4-aminophenyl moiety provides a reactive site for further derivatization. The compound’s well-defined stereochemistry (trans configuration) is advantageous for designing selective ligands or catalysts. Additionally, the presence of polar functional groups improves solubility in protic solvents, facilitating its use in aqueous or polar reaction systems. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and hydrogen-bonding potential.
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol structure
2165628-81-7 structure
商品名:trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol
CAS番号:2165628-81-7
MF:C11H16N2O
メガワット:192.257542610168
CID:5040754

trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol
    • (1R,2R)-2-[(4-aminophenyl)methylamino]cyclobutan-1-ol
    • trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol
    • インチ: 1S/C11H16N2O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7,12H2/t10-,11-/m1/s1
    • InChIKey: OSFPHAGQZJYXSY-GHMZBOCLSA-N
    • ほほえんだ: O[C@@H]1CC[C@H]1NCC1C=CC(=CC=1)N

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 178
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 58.3

trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6619-0522-2.5g
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol
2165628-81-7 95%+
2.5g
$1070.0 2023-09-06
Life Chemicals
F6619-0522-5g
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol
2165628-81-7 95%+
5g
$1605.0 2023-09-06
Life Chemicals
F6619-0522-1g
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol
2165628-81-7 95%+
1g
$535.0 2023-09-06
Life Chemicals
F6619-0522-0.5g
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol
2165628-81-7 95%+
0.5g
$508.0 2023-09-06
Life Chemicals
F6619-0522-0.25g
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol
2165628-81-7 95%+
0.25g
$482.0 2023-09-06
TRC
T312241-100mg
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol
2165628-81-7
100mg
$ 135.00 2022-06-02
TRC
T312241-500mg
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol
2165628-81-7
500mg
$ 500.00 2022-06-02
Life Chemicals
F6619-0522-10g
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol
2165628-81-7 95%+
10g
$2247.0 2023-09-06
TRC
T312241-1g
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol
2165628-81-7
1g
$ 775.00 2022-06-02

trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol 関連文献

trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-olに関する追加情報

Recent Advances in the Study of trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol (CAS: 2165628-81-7)

In recent years, the compound trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol (CAS: 2165628-81-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutane ring structure and aminophenyl functional group, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic optimization of trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol, highlighting its improved yield and purity through a novel catalytic process. The researchers employed a combination of asymmetric synthesis and green chemistry principles to achieve a scalable and environmentally friendly production method. This advancement is particularly relevant for industrial applications where large-scale synthesis is required.

Another significant development comes from a preclinical study investigating the compound's mechanism of action. Research conducted at the University of Cambridge demonstrated that trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol exhibits selective inhibition of certain kinase enzymes involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to confirm its binding affinity and specificity, suggesting its potential as an anti-inflammatory agent.

Furthermore, a collaborative effort between academic and industrial researchers has explored the compound's application in oncology. Preliminary results indicate that trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol can modulate the activity of tumor suppressor proteins, thereby inducing apoptosis in cancer cell lines. These findings were presented at the 2023 American Association for Cancer Research (AACR) Annual Meeting, sparking interest in further clinical evaluations.

Despite these promising developments, challenges remain in the clinical translation of trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Ongoing research aims to optimize the compound's properties through structural modifications and formulation strategies.

In conclusion, trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol (CAS: 2165628-81-7) represents a versatile and promising candidate in the realm of drug discovery. Its diverse pharmacological activities and improved synthetic accessibility make it a valuable subject for future research. Continued interdisciplinary collaboration will be essential to unlock its full therapeutic potential and advance it toward clinical applications.

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